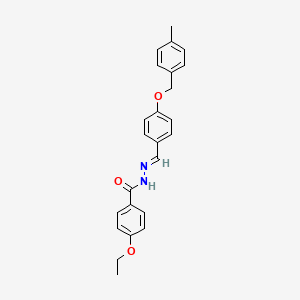
3-((4-(tert-Butyl)benzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L406503-1EA, also known by its CAS number 677735-77-2, is a chemical compound with various applications in scientific research and industry. It is characterized by its unique molecular structure and properties, which make it valuable for different experimental and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L406503-1EA typically involves a series of chemical reactions that require specific reagents and conditions. One common method involves the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of SALOR-INT L406503-1EA is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L406503-1EA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving SALOR-INT L406503-1EA are common, where functional groups are replaced with other groups.
Common Reagents and Conditions
The reactions involving SALOR-INT L406503-1EA typically require reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions vary but often include controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from the reactions of SALOR-INT L406503-1EA depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
SALOR-INT L406503-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: SALOR-INT L406503-1EA is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and as a component in manufacturing processes
Mechanism of Action
The mechanism by which SALOR-INT L406503-1EA exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SALOR-INT L406503-1EA include:
- 4-Isopropylbenzylamine
- N-(4-butylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Uniqueness
SALOR-INT L406503-1EA stands out due to its unique molecular structure and properties, which make it suitable for specific applications that similar compounds may not be able to fulfill. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness .
Properties
CAS No. |
677735-77-2 |
|---|---|
Molecular Formula |
C26H26ClN3S |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H26ClN3S/c1-18-5-15-23(16-6-18)30-24(20-9-13-22(27)14-10-20)28-29-25(30)31-17-19-7-11-21(12-8-19)26(2,3)4/h5-16H,17H2,1-4H3 |
InChI Key |
NBSIHMBCBHLACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12020705.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12020715.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020718.png)
![3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12020720.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12020742.png)



![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020770.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12020787.png)

![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12020795.png)
